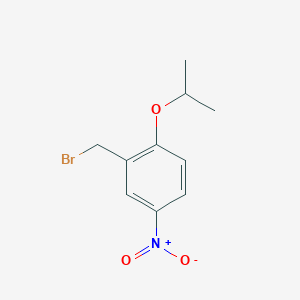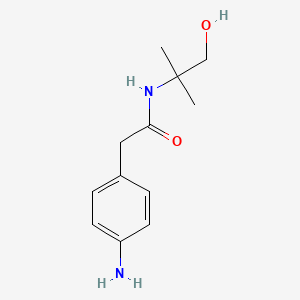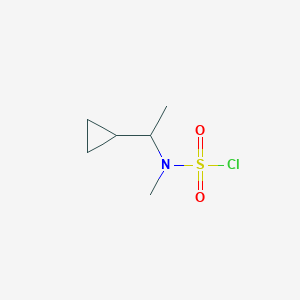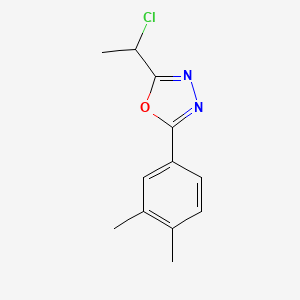![molecular formula C15H13N3O4 B1438853 3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid CAS No. 1105191-25-0](/img/structure/B1438853.png)
3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Overview
Description
“3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid” is a chemical compound with the molecular formula C14H13N3O2 . The average molecular weight is 255.27 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with a pyrrole ring . It also contains a carboxylic acid group and a benzyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . The boiling point is approximately 627.0±65.0 °C at 760 mmHg . It has a molar refractivity of 82.1±0.5 cm3 . The compound has 6 H bond acceptors and 2 H bond donors .Scientific Research Applications
Synthesis and Molecular Diversity :Marcotte et al. (2003) demonstrated the synthesis of various 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl esters. This method allowed the addition of molecular diversity onto the pyrimidine nitrogens, showcasing the compound's utility in diversifying molecular structures (Marcotte, Rombouts, & Lubell, 2003).
Chemical Reactions and Derivative Formation :Denislamova et al. (2011) explored reactions involving similar compounds to create new derivatives, which further highlights the compound's role in enabling the synthesis of complex molecular structures (Denislamova, Bubnov, & Maslivets, 2011).
Structural Analysis and Synthesis Methods :Research by Śladowska and Zawisza (1986) on amides of similar compounds provides insights into various synthesis methods and by-products, which are essential for understanding the compound's chemical behavior (Śladowska & Zawisza, 1986).
Catalysis and Synthesis Optimization :Veisi, Maleki, and Farokhzad (2017) described an electroorganic reaction for synthesizing derivatives of the compound, using an electrogenerated base. This method signifies the compound's role in green chemistry and catalysis (Veisi, Maleki, & Farokhzad, 2017).
Antimicrobial Activities :Vlasov et al. (2015) synthesized derivatives with potential antimicrobial activities, demonstrating the compound's application in developing new antimicrobial agents (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their biological activities .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by forming covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, including antimicrobial and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid . These factors can include pH, temperature, presence of other molecules, and more.
Properties
IUPAC Name |
3-benzyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-17-8-10(14(20)21)11-12(17)13(19)18(15(22)16-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,16,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFWWEKECAVICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B1438772.png)


![2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1438778.png)

![2-[(Tert-butoxy)methyl]benzoic acid](/img/structure/B1438780.png)

![2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1438784.png)
![(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1438786.png)

![[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438789.png)


